

Physical and chemical properties of Febuxostatd7.

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An In-depth Technical Guide to the Physical and Chemical Properties of Febuxostat-d7

This guide provides a comprehensive overview of the physical and chemical properties of **Febuxostat-d7**, a deuterated analog of the xanthine oxidase inhibitor, Febuxostat. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and pharmacokinetic studies.

Introduction

Febuxostat-d7 is a stable isotope-labeled version of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase.[1][2] By inhibiting this key enzyme in the purine metabolism pathway, Febuxostat reduces the production of uric acid from hypoxanthine and xanthine.[3][4] [5] **Febuxostat-d7** serves as an ideal internal standard for bioanalytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography, where it allows for precise quantification of Febuxostat in biological samples.[6][7][8] The deuterium labeling enhances its utility in these applications without significantly altering its chemical behavior.

Physical and Chemical Properties

The core physical and chemical characteristics of **Febuxostat-d7** are summarized below. Data for the unlabeled parent compound, Febuxostat, are included for comparison where relevant.



Table 1: General and Chemical Properties of Febuxostat-

d7

Property	Value	Reference	
IUPAC Name	2-(3-Cyano-4-(2-(methyl-d3)propoxy-2,3,3,3-d4)phenyl)-4-methylthiazole-5-carboxylic acid	[6]	
Synonyms	2-[3-Cyano-4-(2- methylpropoxyphenyl]-4- methyl-5-thiazolecarboxylic Acid-d7; TEI 6720-d7; TMX 67- d7	[6][9]	
CAS Number	1285539-74-3	[6][9][10][11]	
Molecular Formula	C16H9D7N2O3S	[9][12][13]	
Molecular Weight	323.42 g/mol	[6][9][12]	
Appearance	Off-White Solid	[14]	
Storage	Store at refrigerator (2-8°C) for long-term storage	[10]	

Table 2: Physicochemical Data of Febuxostat-d7 and Febuxostat



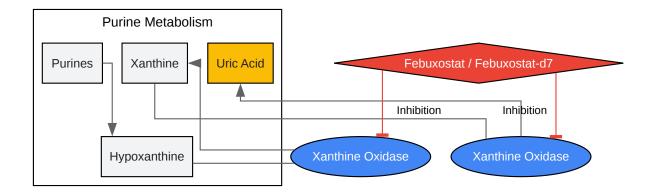
Property	Febuxostat-d7	Febuxostat (Parent Compound)	Reference
Melting Point	195-197°C (decomposes)	238-239°C (decomposes)	[11]
Solubility	Not explicitly detailed, but expected to be similar to Febuxostat.	Practically insoluble: Water[15] Slightly soluble: Methanol[15] Sparingly soluble: Ethanol[15] Freely soluble: N,N- dimethylformamide[15] Soluble in: DMSO (~10 mg/ml), DMF (~30 mg/ml)[16]	
рКа	Not available	3.3	[15]
LogD (pH 7.0)	Not available	1.6	[15]

A study on Febuxostat solubility in various mono solvents at different temperatures showed the highest mole fraction solubility in PEG-400 and the lowest in water.[17] The solubility of Febuxostat is pH-dependent, being practically insoluble in solutions with a pH range of 2.0 to 6.0.[15]

Mechanism of Action: Xanthine Oxidase Inhibition

Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a critical enzyme in the terminal steps of purine degradation.[5] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[18] Febuxostat is a non-competitive inhibitor that blocks the molybdenum pterin center, the active site of xanthine oxidase, inhibiting both its oxidized and reduced forms.[1] This high selectivity and potency distinguish it from older inhibitors like allopurinol.[19][20]





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Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.

Experimental Protocols Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is crucial for determining the purity of **Febuxostat-d7** and for quantifying Febuxostat in various samples.

- Objective: To separate and quantify Febuxostat-d7 from its impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column, such as Inertsil C18 (150 x 4.6 mm, 3.0 μm), is commonly used.[21]
- Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid or 10 mM ammonium acetate, pH 4.0) and an organic solvent mixture (e.g., acetonitrile and methanol).[21][22]
- Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally applied.[21][22]
- Detection: UV detection is performed at a wavelength where Febuxostat shows maximum absorbance, such as 275 nm or 315 nm.[22][23]



Procedure:

- Prepare standard solutions of Febuxostat-d7 at known concentrations.
- Prepare the sample solution by dissolving the material in a suitable solvent.
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms and determine the retention time and peak area.
- Quantify the amount of Febuxostat-d7 and any impurities by comparing the peak areas to the standard curve.
- Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[22]
 [24]

Bioanalytical Workflow using LC-MS/MS with Febuxostat-d7 as Internal Standard

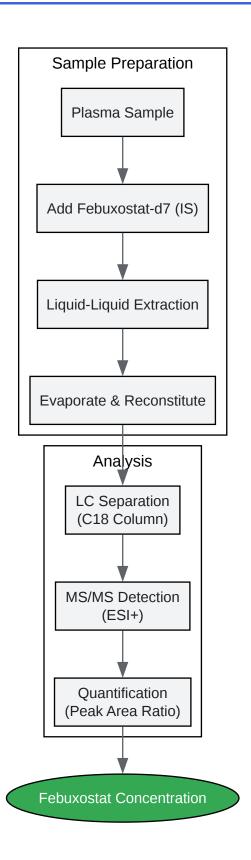
Febuxostat-d7 is primarily used as an internal standard (IS) for the accurate quantification of Febuxostat in biological matrices like plasma.

- Objective: To determine the concentration of Febuxostat in plasma samples from a pharmacokinetic study.
- Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Sample Preparation (Liquid-Liquid Extraction):
 - Aliquot a known volume of plasma sample (e.g., 200 μL).
 - Add a precise amount of Febuxostat-d7 solution (the internal standard).
 - Add a protein precipitation agent (e.g., acetonitrile) and/or an extraction solvent (e.g., ethyl acetate).



- Vortex to mix and centrifuge to separate the layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.
- LC Separation: Use an appropriate C18 column (e.g., Zorbax SB C18, 4.6 x 50 mm, 5 μm) and a mobile phase gradient to achieve chromatographic separation.[7]
- MS/MS Detection:
 - Utilize electrospray ionization (ESI) in positive mode.
 - Monitor specific mass transitions (parent ion → product ion) for both Febuxostat and Febuxostat-d7. For example, a transition for Febuxostat could be m/z 316.95 → 260.95.
 [7] The transitions for Febuxostat-d7 will be shifted by +7 Da.
 - Develop a calibration curve by analyzing plasma standards with known concentrations of Febuxostat and a fixed concentration of Febuxostat-d7.
 - Calculate the concentration of Febuxostat in the unknown samples based on the peak area ratio of the analyte to the internal standard.





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Caption: Bioanalytical workflow for quantifying Febuxostat using **Febuxostat-d7** as an internal standard.

Stability Studies

Stability-indicating methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products.

- Forced Degradation: Subject Febuxostat to stress conditions such as acid (1M HCl), base (1M NaOH), oxidation (e.g., 25% H₂O₂), heat, and photolysis (UV light).[23][25]
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in 4.1).
- Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the main Febuxostat peak, demonstrating specificity. Studies show Febuxostat degrades under acidic, alkaline, and oxidative conditions but is relatively stable under photolytic conditions.[23]

Spectral Data

The structural identity of **Febuxostat-d7** is confirmed through various spectroscopic techniques. The data for the parent compound are well-established and serve as a reference.

- Mass Spectrometry (MS): In mass spectrometry, Febuxostat-d7 will exhibit a molecular ion peak [M+H]⁺ at an m/z value approximately 7 units higher than that of unlabeled Febuxostat (m/z ~317.1 for Febuxostat vs. m/z ~324.1 for Febuxostat-d7).[8][19] The fragmentation pattern will also show corresponding mass shifts for fragments containing the deuterium labels.
- Infrared (IR) Spectroscopy: The IR spectrum of Febuxostat shows characteristic peaks for
 functional groups such as C≡N (nitrile), C=O (carboxylic acid), and aromatic rings.[21][26]
 The spectrum of Febuxostat-d7 would be very similar, with potential subtle shifts in the C-D
 stretching region compared to the C-H stretching region of the parent compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: The proton NMR spectrum of Febuxostat-d7 will show a significant reduction or absence of signals corresponding to the seven protons that have been replaced by deuterium atoms in the isobutoxy group.
- ¹³C NMR: The carbon NMR spectrum will be largely similar to that of Febuxostat, although carbons directly bonded to deuterium may show triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift.[27]

This guide provides foundational technical information for the effective use of **Febuxostat-d7** in a research and development setting. For specific applications, further method development and validation are recommended.

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